2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide
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Overview
Description
“2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide” is a chemical compound with the molecular formula C22H16ClN3O2 and a molecular weight of 389.841.
Synthesis Analysis
Unfortunately, I was unable to find specific information on the synthesis of “2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide”. However, related compounds such as ketamine have been synthesized using a non-toxic procedure involving hydroxyketone intermediates2.Molecular Structure Analysis
The molecular structure of “2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide” is defined by its molecular formula C22H16ClN3O21. However, the specific 3D structure or stereochemistry of this compound is not readily available in the search results.
Chemical Reactions Analysis
Specific chemical reactions involving “2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide” are not available in the search results. However, related compounds such as 2-amino-5-chlorobenzophenone have been used in the synthesis of chlordiazepoxide3.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide” are not readily available in the search results. The molecular formula is C22H16ClN3O2 and the molecular weight is 389.841.Scientific Research Applications
Synthesis and Biological Evaluation
A series of derivatives similar to 2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide have been synthesized and evaluated for their biological activities. Research has shown these compounds to exhibit promising anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activities. The efficacy of these compounds is supported by molecular docking studies, highlighting their potential as therapeutic agents in treating various diseases (Mahanthesha et al., 2022).
Chemical Transformations
The compound's chemical framework has been utilized in the synthesis of various derivatives through chemical transformations. Ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, for example, have been prepared by reacting ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid. These transformations demonstrate the compound's versatility in chemical synthesis and its potential for creating new chemical entities with varied biological activities (Cucek & Verček, 2008).
Antimicrobial and Antibacterial Evaluation
Further derivatives have been synthesized and assessed for their antimicrobial and antibacterial properties. These studies have identified compounds with significant activity against various microbial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The research underscores the potential of these derivatives in developing new antimicrobial agents (Semelková et al., 2017).
Novel Synthetic Approaches
Innovative synthetic methods have been developed to create 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives via a one-pot domino reaction. This approach exemplifies the ongoing advancements in chemical synthesis techniques, enabling the efficient production of complex molecules (Ziyaadini et al., 2011).
Potential Application to Tropical Diseases
Isoxazoline indolizine amide compounds, related to the compound of interest, have been designed and synthesized with potential applications to tropical diseases. This research highlights the compound's relevance in addressing global health challenges by targeting diseases prevalent in tropical regions (Zhang et al., 2014).
Safety And Hazards
Specific safety and hazard information for “2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide” is not available in the search results.
Future Directions
The future directions for “2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide” are not available in the search results.
Please note that this information is based on the available search results and may not be comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature or databases.
properties
IUPAC Name |
2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-15-10-4-5-11-16(15)25-22(28)18-17-12-6-7-13-26(17)20(19(18)24)21(27)14-8-2-1-3-9-14/h1-13H,24H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVGSBWWMGQMGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-benzoyl-N-(2-chlorophenyl)indolizine-1-carboxamide |
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